molecular formula C11H11BrN2O2S B1448144 7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide CAS No. 1949816-70-9

7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide

Cat. No.: B1448144
CAS No.: 1949816-70-9
M. Wt: 315.19 g/mol
InChI Key: KCMNCSMVJGDMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide is a complex organic compound with a unique structure that combines elements of benzothiazole and dioxole

Scientific Research Applications

7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for these compounds can vary depending on their structure and the specific biological activity they exhibit. For example, some similar compounds have been found to exhibit anticancer activity by causing cell cycle arrest and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide typically involves the reaction of a benzothiazole derivative with a dioxole compound under specific conditions. The reaction often requires the use of a base to facilitate the formation of the imine group. The hydrobromide salt is then formed by reacting the imine with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide
  • [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
  • N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide

Uniqueness

7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.BrH/c1-2-3-13-7-4-8-9(15-6-14-8)5-10(7)16-11(13)12;/h2,4-5,12H,1,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMNCSMVJGDMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC3=C(C=C2SC1=N)OCO3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
Reactant of Route 2
Reactant of Route 2
7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
Reactant of Route 3
Reactant of Route 3
7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
Reactant of Route 4
Reactant of Route 4
7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
Reactant of Route 5
Reactant of Route 5
7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
Reactant of Route 6
Reactant of Route 6
7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.